Naldemedine

Description

This compound is an Opioid Antagonist. The mechanism of action of this compound is as an Opioid Antagonist.

This compound is a peripherally acting opioid antagonist which is used to treat constipation caused by chronic opioid use. This compound has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 3 approved and 1 investigational indication.

a mu opioid receptor antagonist

See also: this compound Tosylate (active moiety of).

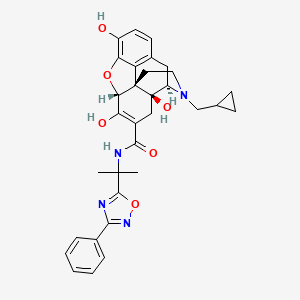

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQACEQYCPKDMV-RZAWKFBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030350 | |

| Record name | Naldemedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Naldemedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

916072-89-4 | |

| Record name | (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916072-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naldemedine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naldemedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naldemedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALDEMEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naldemedine's Binding Affinity for Delta and Kappa Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of naldemedine's binding affinity for the delta (δ) and kappa (κ) opioid receptors. This compound is a peripherally acting mu (μ)-opioid receptor antagonist approved for the treatment of opioid-induced constipation. While its primary mechanism of action involves the μ-opioid receptor, its interaction with the δ and κ opioid receptors is crucial for a comprehensive understanding of its pharmacological profile. This compound is an antagonist of mu-, delta-, and kappa-opioid receptors.

Quantitative Binding Affinity Data

This compound exhibits a potent binding affinity for both delta and kappa opioid receptors. The following table summarizes the equilibrium dissociation constants (Ki) for this compound at recombinant human δ and κ opioid receptors, as determined by in vitro radioligand binding assays.

| Receptor | Ligand | Ki (nmol/L) | Species | Source |

| Delta (δ) Opioid Receptor | This compound | 0.494 | Human | |

| Kappa (κ) Opioid Receptor | This compound | 0.215 | Human |

This compound has been shown to have potent binding affinities and antagonist activities for recombinant human μ‐, δ‐, and κ‐opioid receptors.

Functional Antagonist Activity

The antagonist activity of this compound at the delta and kappa opioid receptors was quantified using a [³⁵S]GTPγS binding assay. This assay measures the functional consequence of receptor activation by assessing G-protein coupling. The IC50 values represent the concentration of this compound required to inhibit 50% of the agonist-induced [³⁵S]GTPγS binding.

| Receptor | Agonist | This compound IC50 (nmol/L) | Species | Source |

| Delta (δ) Opioid Receptor | SNC80 | 1.05 | Human | |

| Kappa (κ) Opioid Receptor | U-50488 | 0.589 | Human |

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional antagonist activity of this compound.

Radioligand Binding Assay (for Ki determination)

This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Materials:

- Receptor Source: Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the recombinant human δ-opioid receptor or κ-opioid receptor.

- Radioligand: [³H]-naltrindole for the δ-opioid receptor and [³H]-U-69593 for the κ-opioid receptor.

- Test Compound: this compound.

- Assay Buffer: 50 mM Tris-HCl (pH 7.4).

- Filtration: Glass fiber filters (e.g., Whatman GF/B).

- Scintillation Cocktail and Counter.

2. Procedure:

- Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

- The incubation is carried out at 25°C for 60 minutes to allow the binding to reach equilibrium.

- The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

- The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

- The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

- The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

- The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

- Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

[³⁵S]GTPγS Binding Assay (for functional antagonism)

This functional assay measures the extent of G-protein activation upon receptor stimulation by an agonist, and the ability of an antagonist to inhibit this activation.

1. Materials:

- Receptor Source: Cell membranes from CHO cells stably expressing the recombinant human δ-opioid receptor or κ-opioid receptor.

- Agonist: SNC80 for the δ-opioid receptor and U-50488 for the κ-opioid receptor.

- Test Compound: this compound.

- Radioligand: [³⁵S]GTPγS.

- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, containing 100 μM GDP.

- Filtration and Scintillation Counting Equipment.

2. Procedure:

- Cell membranes are pre-incubated with varying concentrations of this compound.

- A fixed concentration of the respective agonist (SNC80 or U-50488) is then added to stimulate the receptors.

- [³⁵S]GTPγS is added to the mixture, and the incubation is continued at 30°C for 60 minutes.

- The reaction is terminated by rapid filtration through glass fiber filters.

- The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

3. Data Analysis:

- The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined. This value represents the functional antagonist potency of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the general signaling pathways of the delta and kappa opioid receptors.

Experimental Workflow for Binding Affinity Determination

The Pharmacokinetic Profile and Bioavailability of Oral Naldemedine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral naldemedine, a peripherally acting mu-opioid receptor antagonist. The information is compiled from a range of clinical studies and is intended to serve as a valuable resource for professionals in the fields of pharmacology and drug development.

Introduction

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized through various clinical trials. The key quantitative parameters are summarized in the tables below, offering a clear comparison of its behavior under different conditions.

Table 1: Single-Dose Pharmacokinetic Parameters of Oral this compound (0.2 mg) in Healthy Adults (Fasted State)

| Parameter | Value | Reference |

| Tmax (h) | ~0.75 - 0.9 | [3] |

| Cmax (ng/mL) | ~3.39 | [4] |

| AUC0-inf (ng·h/mL) | ~20 | [5] |

| t1/2,z (h) | ~11 - 13.8 | |

| Absolute Bioavailability (%) | 20 - 56 | |

| Protein Binding (%) | 93 - 94 |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2,z: Terminal elimination half-life.

Table 2: Effect of a High-Fat Meal on this compound (0.2 mg) Pharmacokinetics

| Parameter | Fasted | Fed (High-Fat Meal) | Reference |

| Tmax (h) | ~0.75 | ~2.5 | |

| Cmax (ng/mL) | Not specified | Reduced by ~35% | |

| AUC | No significant change | No significant change |

AUC: Area under the plasma concentration-time curve.

Table 3: this compound Pharmacokinetics in Special Populations (Single 0.2 mg Dose)

| Population | Key Findings | Reference |

| Renal Impairment (Mild to ESRD) | No clinically significant alterations in pharmacokinetics. This compound is not significantly removed by hemodialysis. | |

| Hepatic Impairment (Mild to Moderate) | No clinically significant alterations in pharmacokinetics. | |

| Severe Hepatic Impairment | Not studied. | |

| Elderly | No specific dose adjustment required. | |

| Pediatric | Safety and efficacy not established. |

ESRD: End-Stage Renal Disease.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a series of well-controlled clinical trials. Below are the methodologies employed in key studies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A Phase 1, open-label study was conducted to investigate the ADME of this compound in healthy adult male subjects.

-

Study Design: Single oral dose of 2 mg [¹⁴C]-labeled this compound.

-

Subject Population: 12 healthy adult male subjects.

-

Dosing: Single oral 2 mg dose of either [oxadiazole-¹⁴C]-naldemedine or [carbonyl-¹⁴C]-naldemedine.

-

Sample Collection: Blood, urine, and fecal samples were collected at predefined intervals.

-

Analytical Method: Pharmacokinetic assessments were performed on the collected samples to determine the concentrations of this compound and its metabolites. While the specific analytical method details are not extensively published in all publicly available literature, such studies typically employ validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the drug and its metabolites in biological matrices. The general principles of such a method are outlined below.

While a specific validated method publication for this compound was not identified in the conducted search, a typical LC-MS/MS method for a small molecule like this compound in human plasma would involve the following steps:

-

Sample Preparation: Protein precipitation of plasma samples is a common and rapid technique. This would involve adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.

-

Chromatographic Separation: A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used.

-

Column: A C18 or similar reversed-phase column.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode would be used for detection and quantification. Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.

-

Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and stability.

COMPOSE Program (Phase 3 Clinical Trials)

The COMPOSE program, consisting of several Phase 3, randomized, double-blind, placebo-controlled trials (e.g., COMPOSE-1, COMPOSE-2), evaluated the efficacy and safety of this compound in patients with OIC and chronic non-cancer pain.

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.

-

Subject Population: Adult patients with chronic non-cancer pain and OIC.

-

Dosing: Oral this compound (0.2 mg) or placebo once daily for 12 weeks.

-

Efficacy Endpoints: The primary endpoint was the proportion of responders, defined as patients having at least three spontaneous bowel movements (SBMs) per week and an increase of at least one SBM per week from baseline for a specified duration.

-

Pharmacokinetic Sampling: While the primary focus was on efficacy and safety, pharmacokinetic data was also collected in a subset of patients.

Metabolism and Excretion

This compound is metabolized primarily by the cytochrome P450 3A (CYP3A) enzyme system to its major metabolite, nor-naldemedine. A minor metabolic pathway involves UDP-glucuronosyltransferase 1A3 (UGT1A3) to form this compound-3-glucuronide. In the intestine, this compound can also be cleaved to form benzamidine and this compound carboxylic acid.

Following oral administration of radiolabeled this compound, approximately 57% of the dose is excreted in the urine and 35% in the feces. A significant portion of the drug is excreted as metabolites. Unchanged this compound accounts for about 16-18% of the dose excreted in the urine.

Metabolic pathways of oral this compound.

Drug-Drug Interactions

This compound is a substrate for CYP3A and P-glycoprotein (P-gp). Therefore, co-administration with strong inhibitors or inducers of these pathways can significantly alter its plasma concentrations.

-

CYP3A Inhibitors (e.g., itraconazole, fluconazole): Increase this compound exposure.

-

CYP3A Inducers (e.g., rifampin): Decrease this compound exposure.

-

P-gp Inhibitors (e.g., cyclosporine): Increase this compound exposure.

Factors influencing this compound plasma exposure.

Conclusion

Oral this compound exhibits predictable pharmacokinetic properties, with rapid absorption and a half-life that supports once-daily dosing. Its metabolism is primarily mediated by CYP3A, making it susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme. The pharmacokinetic profile of this compound is not significantly affected by food or mild to moderate renal or hepatic impairment. This comprehensive technical guide provides essential data and insights for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 2. This compound Improves Patient-Reported Outcomes of Opioid-Induced Constipation in Patients with Chronic Non-Cancer Pain in the COMPOSE Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. A retrospective study of the efficacy and safety of this compound for opioid‐induced constipation in thoracic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Naldemedine Metabolism: A Technical Guide to the Roles of CYP3A4 and UGT1A3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naldemedine, a peripherally acting μ-opioid receptor antagonist (PAMORA), is a critical therapeutic agent for the management of opioid-induced constipation (OIC). Its efficacy and safety are intrinsically linked to its metabolic fate within the body. This technical guide provides an in-depth exploration of the metabolism of this compound, focusing on the pivotal roles of Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A3 (UGT1A3). A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, optimizing therapeutic outcomes, and ensuring patient safety.

This compound is primarily metabolized by CYP3A4 to form nor-naldemedine, with a secondary pathway involving UGT1A3-mediated glucuronidation to produce this compound-3-glucuronide.[1][2][3] Both of these metabolites are less potent opioid receptor antagonists compared to the parent compound.[2][3] The metabolism of this compound is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.

Quantitative Analysis of this compound Metabolism

The metabolic clearance of this compound is primarily driven by CYP3A4, with a minor contribution from UGT1A3. The systemic exposure to its metabolites is significantly lower than that of the parent drug.

Table 1: Relative Exposure of this compound and its Major Metabolites

| Compound | Relative Systemic Exposure (Compared to this compound) | Reference |

| Nor-naldemedine | 9-13% | |

| This compound-3-glucuronide | <3% |

The impact of CYP3A4 on this compound's pharmacokinetics is further highlighted in drug-drug interaction studies. Co-administration with CYP3A4 inhibitors leads to a significant increase in this compound exposure, while inducers have the opposite effect.

Table 2: Effect of CYP3A4 Modulators on this compound Pharmacokinetics

| Co-administered Drug | CYP3A4/P-gp Role | Change in this compound Cmax | Change in this compound AUC | Reference |

| Itraconazole | Strong CYP3A4/P-gp Inhibitor | ↑ 12% | ↑ 191% | |

| Fluconazole | Moderate CYP3A4 Inhibitor | Not specified | ↑ 90% | |

| Rifampin | Strong CYP3A4 Inducer | ↓ 38% | ↓ 83% | |

| Cyclosporine | P-gp Inhibitor | ↑ 45% | ↑ 78% |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve

Metabolic Pathways of this compound

The biotransformation of this compound involves two primary enzymatic pathways, leading to the formation of nor-naldemedine and this compound-3-glucuronide.

Experimental Protocols

Detailed below are representative protocols for the in vitro assessment of this compound metabolism by CYP3A4 and UGT1A3. These methodologies are based on established practices in drug metabolism research.

In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

This protocol outlines the general procedure for assessing the metabolic stability of this compound in HLM, which contain a full complement of phase I and phase II drug-metabolizing enzymes.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: On ice, prepare a master mix containing phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.5 mg/mL).

-

Pre-incubation: Pre-warm the HLM mixture and a solution of this compound (final concentration, e.g., 1 µM) at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-warmed HLM and this compound mixture. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated metabolism.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Termination of Reaction: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining this compound and the formation of nor-naldemedine and this compound-3-glucuronide using a validated LC-MS/MS method.

This compound Glucuronidation Assay using Recombinant Human UGT1A3

This protocol is designed to specifically assess the glucuronidation of this compound by the UGT1A3 enzyme.

Materials:

-

Recombinant human UGT1A3 (e.g., in baculovirus-infected insect cell microsomes)

-

This compound

-

Tris-HCl buffer (pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (to permeabilize the microsomal membrane)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Reaction Mixture: Prepare a master mix containing Tris-HCl buffer, MgCl₂, alamethicin, and the recombinant UGT1A3 enzyme.

-

Pre-incubation: Add this compound to the reaction mixture and pre-incubate at 37°C for a few minutes.

-

Initiation of Reaction: Start the glucuronidation reaction by adding UDPGA. A control incubation without UDPGA should be run in parallel.

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

-

Termination and Sample Processing: Stop the reaction with ice-cold acetonitrile containing an internal standard, vortex, and centrifuge.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of this compound-3-glucuronide using a validated LC-MS/MS method.

Conclusion

The metabolism of this compound is a well-defined process primarily mediated by CYP3A4 and to a lesser extent by UGT1A3. The resulting metabolites, nor-naldemedine and this compound-3-glucuronide, are less active than the parent compound. The significant influence of CYP3A4 on this compound's pharmacokinetics underscores the importance of considering potential drug-drug interactions with CYP3A4 inhibitors and inducers in a clinical setting. The experimental protocols provided in this guide offer a framework for the in vitro investigation of this compound metabolism, which is crucial for ongoing research and the development of safer and more effective therapeutic strategies for opioid-induced constipation.

References

- 1. Population Pharmacokinetics and Exposure-Response Relationships of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A New Option for OIBD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Review of this compound and Naloxegol for the Treatment of Opioid-Induced Constipation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

Naldemedine: A Technical Deep Dive into its Molecular and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naldemedine is a peripherally acting mu-opioid receptor antagonist (PAMORA) approved for the treatment of opioid-induced constipation (OIC) in adult patients with chronic non-cancer pain.[1][2] As a derivative of naltrexone, a potent opioid antagonist, this compound is structurally designed to mitigate the constipating effects of opioids in the gastrointestinal tract without compromising their analgesic effects on the central nervous system (CNS).[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and key experimental methodologies related to this compound.

Molecular Structure and Chemical Properties

This compound's chemical structure is derived from naltrexone, with the addition of a side chain that increases its molecular weight and polar surface area.[4] These modifications are crucial for limiting its ability to cross the blood-brain barrier.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃₂H₃₄N₄O₆ | |

| Molecular Weight | 570.64 g/mol | |

| IUPAC Name | (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-carboxamide | |

| CAS Number | 916072-89-4 | |

| Appearance | White to light tan powder (as tosylate salt) | |

| Solubility | High water solubility at physiological pH (as tosylate salt) | |

| Hygroscopicity | Not hygroscopic (as tosylate salt) |

Synthesis

The synthesis of this compound tosylate can be achieved through a multi-step process. An improved method involves the crystallization of this compound tosylate directly from the reaction mixture. A general synthetic approach involves:

-

Protection of Naltrexone: The hydroxyl groups of naltrexone are protected, for instance, with benzyl groups.

-

Introduction of the Carboxamide Moiety: A key step involves the stereoselective synthesis of the 7β-carbamoyl group from a 7α-carboxylate intermediate.

-

Coupling with the Side Chain: The protected morphinan intermediate is coupled with the 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine side chain.

-

Deprotection: The protecting groups are removed to yield this compound.

-

Salt Formation: The final step involves the formation of the tosylate salt by reacting this compound with p-toluenesulfonic acid.

Mechanism of Action

This compound functions as an antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. Its therapeutic effect in treating OIC stems from its antagonism of opioid receptors in the gastrointestinal tract. Opioids induce constipation by binding to these peripheral receptors, which leads to decreased gastrointestinal motility and secretions.

By blocking these receptors in the gut, this compound counteracts the constipating effects of opioid analgesics. Crucially, this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes it from the CNS, thereby preserving the central analgesic effects of opioids.

Figure 1: Signaling pathway of opioid action and this compound's mechanism.

Structure-Activity Relationship (SAR)

The development of this compound from naltrexone is a prime example of targeted structure-activity relationship (SAR) studies. The primary goal was to create a peripherally restricted opioid antagonist.

Figure 2: Structure-activity relationship of this compound.

Pharmacological Profile

Receptor Binding Affinity

This compound exhibits potent binding affinity for human µ, δ, and κ-opioid receptors.

Table 2: In Vitro Receptor Binding and Antagonist Activity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Activity (IC₅₀, nM) |

| Mu (µ) | 0.34 | 25.57 |

| Delta (δ) | 0.43 | 7.09 |

| Kappa (κ) | 0.94 | 16.1 |

| Source: MedChemExpress |

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Source(s) |

| Tmax (Time to Peak Plasma Concentration) | 0.75 hours | Fasting | |

| 2.5 hours | With high-fat meal | ||

| Terminal Elimination Half-life | ~11 hours | ||

| Protein Binding | 93-94% | ||

| Metabolism | Primarily by CYP3A4 to nor-naldemedine; also by UGT1A3 to this compound 3-glucuronide. | ||

| Excretion | ~57% in urine (16-18% as unchanged drug); ~35% in feces. |

Experimental Protocols

Opioid Receptor Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for opioid receptors through competition with a radiolabeled ligand.

Figure 3: Experimental workflow for opioid receptor competition binding assay.

Methodology:

-

Receptor Preparation: Utilize cell membranes from cell lines (e.g., HEK293) stably expressing the human mu-opioid receptor.

-

Radioligand: Employ a high-affinity radioligand such as [³H]DAMGO for the mu-opioid receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Competition Assay Setup:

-

Total Binding: Incubate receptor membranes with the radioligand.

-

Non-specific Binding: Incubate receptor membranes with the radioligand in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone).

-

Competitive Binding: Incubate receptor membranes with the radioligand and varying concentrations of this compound.

-

-

Incubation: Incubate the assay plates at room temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Model of Opioid-Induced Constipation: Small Intestinal Transit

This model assesses the ability of this compound to reverse the opioid-induced delay in gastrointestinal transit.

Methodology:

-

Animal Model: Use rodents (e.g., rats or mice).

-

Induction of Constipation: Administer an opioid agonist, such as morphine, to induce constipation.

-

Test Compound Administration: Administer this compound orally at various doses.

-

Tracer Administration: After a set period, administer a non-absorbable marker, such as a charcoal meal, orally.

-

Transit Measurement: After a specific time, euthanize the animals and carefully dissect the small intestine. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Data Analysis:

-

Calculate the small intestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

-

Compare the intestinal transit in this compound-treated groups to the vehicle-treated and opioid-only treated groups.

-

Determine the ED₅₀ (the dose that produces 50% of the maximal effect) of this compound.

-

Table 4: In Vivo Efficacy of this compound in a Rat Model of Morphine-Induced Inhibition of Small Intestinal Transit

| Parameter | Value (mg/kg) |

| ED₅₀ | 0.03 ± 0.02 |

| Source: Kanemasa et al., 2019 |

Conclusion

This compound is a rationally designed, peripherally acting opioid receptor antagonist that effectively treats opioid-induced constipation without compromising central analgesia. Its unique molecular structure and pharmacokinetic profile, characterized by limited blood-brain barrier penetration, are key to its therapeutic success. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other peripherally restricted opioid receptor modulators.

References

- 1. EP3957641A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 2. Spotlight on this compound in the treatment of opioid-induced constipation in adult patients with chronic noncancer pain: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 4. This compound | C32H34N4O6 | CID 54732242 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Targeted OIC Therapy: A Technical Overview of Naldemedine's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patients' quality of life. Naldemedine (Symproic®), a peripherally acting mu-opioid receptor antagonist (PAMORA), represents a targeted therapeutic approach to address this unmet need. This technical guide provides an in-depth overview of the discovery and development of this compound, detailing its mechanism of action, preclinical pharmacology, and pivotal clinical trial data. The document includes comprehensive tables of quantitative data, detailed experimental protocols for key assays, and visualizations of critical pathways and processes to offer a thorough resource for researchers and professionals in the field of drug development.

Introduction: The Challenge of Opioid-Induced Constipation

Opioids are a cornerstone of pain management; however, their utility is often limited by adverse effects, with OIC being one of the most common and persistent.[1][2] Unlike other opioid-related side effects, tolerance to OIC rarely develops.[2] The pathophysiology of OIC stems from the activation of mu-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility, reduced fluid secretion, and increased fluid absorption.[1][3] Traditional laxatives, which do not target the underlying mechanism, are often ineffective. This created a clear need for a therapeutic agent that could selectively antagonize peripheral mu-opioid receptors without compromising the central analgesic effects of opioids.

The Discovery of this compound: A Structure-Activity Relationship Journey

This compound was discovered through extensive structure-activity relationship (SAR) studies of morphinan derivatives with the goal of identifying a potent, orally available, peripherally restricted opioid receptor antagonist. The development of this compound, a derivative of naltrexone, involved chemical modifications to increase its molecular weight and polar surface area. These changes, along with its affinity for the P-glycoprotein (P-gp) efflux transporter, significantly limit its ability to cross the blood-brain barrier. This peripheral selectivity is the cornerstone of its therapeutic profile, allowing it to counteract the constipating effects of opioids in the gut while preserving their central pain-relieving properties.

Preclinical Pharmacology

This compound's pharmacological profile was extensively characterized through a series of in vitro and in vivo studies to establish its mechanism of action, potency, and peripheral selectivity.

In Vitro Receptor Binding and Functional Assays

This compound demonstrates potent binding affinity and antagonist activity at recombinant human mu-, delta-, and kappa-opioid receptors.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) and Antagonist Activities (IC50) of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) |

| Mu (μ) | 0.34 | 25.57 |

| Delta (δ) | 0.43 | 7.09 |

| Kappa (κ) | 0.94 | 16.1 |

In Vivo Models of Opioid-Induced Constipation

The efficacy of this compound in counteracting OIC was evaluated in various animal models.

Table 2: Efficacy of this compound in Preclinical In Vivo Models of OIC

| Animal Model | Opioid Agonist | This compound Effect | ED50 (mg/kg) |

| Rat Small Intestinal Transit | Morphine (s.c.) | Repressed inhibition of transit | 0.03 |

| Rat Small Intestinal Transit | Oxycodone (s.c.) | Repressed inhibition of transit | 0.02 |

| Rat Castor Oil-Induced Diarrhea | Morphine (s.c.) | Reversed inhibition of diarrhea | 0.01 |

These studies demonstrated that this compound effectively and dose-dependently reversed opioid-induced reductions in gastrointestinal transit at doses that did not interfere with centrally mediated opioid analgesia.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound for human mu-, delta-, and kappa-opioid receptors.

Materials:

-

Membranes from CHO cells stably expressing recombinant human mu-, delta-, or kappa-opioid receptors.

-

Radioligands: [³H]-DAMGO (for mu), [³H]-DPDPE (for delta), [³H]-U-69593 (for kappa).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound in the assay buffer.

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Charcoal Meal Test for Gastrointestinal Transit in Rats

Objective: To evaluate the effect of this compound on opioid-induced inhibition of small intestinal transit.

Materials:

-

Male Sprague-Dawley rats.

-

Opioid agonist (e.g., morphine sulfate).

-

This compound.

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic).

-

Vehicle for drug administration.

Procedure:

-

Rats are fasted overnight with free access to water.

-

This compound or vehicle is administered orally.

-

After a predetermined time, the opioid agonist or saline is administered subcutaneously.

-

Following the opioid administration, the charcoal meal is administered orally.

-

After a set time, the animals are euthanized, and the small intestine is carefully excised.

-

The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

-

The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of small intestine) x 100.

-

The ability of this compound to reverse the opioid-induced decrease in intestinal transit is then determined.

Clinical Development: The COMPOSE Program

The clinical efficacy and safety of this compound were established in a series of Phase II and Phase III clinical trials, collectively known as the COMPOSE program.

Phase II Studies

A Phase IIb dose-ranging study identified the optimal dose of this compound to be 0.2 mg once daily. This dose provided a significant increase in the frequency of spontaneous bowel movements (SBMs) compared to placebo, with a favorable safety profile.

Phase III Studies (COMPOSE-I and COMPOSE-II)

These were two replicate, 12-week, randomized, double-blind, placebo-controlled trials in patients with chronic non-cancer pain and OIC.

Table 3: Efficacy Outcomes from the COMPOSE-I and COMPOSE-II Trials

| Outcome | COMPOSE-I | COMPOSE-II |

| Primary Endpoint: Responder Rate | ||

| This compound 0.2 mg | 47.6% | 52.5% |

| Placebo | 34.6% | 33.6% |

| p-value | 0.002 | <0.0001 |

| Change in SBMs/week from baseline | ||

| This compound 0.2 mg | +1.5 | +1.5 |

| Placebo | +0.7 | +0.7 |

| p-value | <0.0001 | <0.0001 |

A responder was defined as a patient who had at least three SBMs per week and an increase from baseline of at least one SBM per week for at least 9 of the 12 weeks of the treatment period, including at least three of the last four weeks.

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The most common adverse events were gastrointestinal in nature, including abdominal pain, diarrhea, and nausea, which were mostly mild to moderate in severity. Importantly, there was no evidence of this compound interfering with the central analgesic effects of opioids or precipitating opioid withdrawal symptoms.

Visualizing the Science: Pathways and Processes

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-opioid receptor signaling leading to constipation and the antagonistic action of this compound.

This compound Clinical Trial Workflow (COMPOSE-I/II)

Caption: Simplified workflow of the COMPOSE-I and COMPOSE-II Phase III clinical trials.

This compound Discovery and Development Timeline

Caption: Overview of the key stages in the discovery and development of this compound.

Conclusion

The development of this compound as a PAMORA for the treatment of OIC exemplifies a successful targeted drug discovery and development program. Through rational drug design, comprehensive preclinical evaluation, and rigorous clinical testing, this compound has emerged as an effective and well-tolerated therapeutic option that addresses the underlying pathophysiology of OIC without compromising central opioid analgesia. This technical guide provides a detailed account of this journey, offering valuable insights for the scientific and drug development communities.

References

- 1. Pharmacologic effects of this compound, a peripherally acting μ‐opioid receptor antagonist, in in vitro and in vivo models of opioid‐induced constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on this compound in the treatment of opioid-induced constipation in adult patients with chronic noncancer pain: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Naldemedine's Restricted Access to the Central Nervous System: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naldemedine is a peripherally acting μ-opioid receptor antagonist (PAMORA) designed for the treatment of opioid-induced constipation (OIC). A critical feature of its clinical efficacy and safety profile is its severely limited ability to cross the blood-brain barrier (BBB). This targeted peripheral action allows this compound to counteract the constipating effects of opioids in the gastrointestinal tract without reversing their central analgesic effects or precipitating central withdrawal symptoms. This guide provides a detailed examination of the core mechanisms underpinning this compound's restricted central nervous system (CNS) penetration, focusing on its physicochemical properties and its interaction with the P-glycoprotein efflux transporter. Quantitative data from key preclinical and clinical studies are presented, alongside detailed experimental methodologies and visual representations of the underlying biological processes.

Introduction: The Imperative for Peripheral Restriction

Opioid analgesics are mainstays for managing moderate-to-severe pain. However, their activation of μ-opioid receptors throughout the body leads to significant adverse effects, with OIC being one of the most common and distressing. The therapeutic challenge lies in alleviating these peripheral side effects while preserving central analgesia. This compound was developed to meet this challenge by acting as an opioid receptor antagonist with physicochemical and biological properties that ensure its activity is confined predominantly to the periphery.[1] Its design is a case study in modern drug development, leveraging an understanding of the BBB's complex physiology to achieve tissue-specific effects.

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] For a drug to penetrate the CNS, it must navigate this barrier, a feat this compound is specifically designed to fail. This restriction is achieved through two primary, synergistic mechanisms: inherent molecular properties unfavorable for passive diffusion and active efflux via the P-glycoprotein transporter.[3][4]

Core Mechanisms Limiting Blood-Brain Barrier Permeation

The low CNS penetration of this compound is not accidental but a result of deliberate molecular design. It is a derivative of naltrexone, an opioid antagonist known to cross the BBB, but with key structural modifications that confer its peripheral selectivity.

Physicochemical Properties

This compound's structure was modified from its parent compound, naltrexone, by the addition of a side chain that increases both its molecular weight and topological polar surface area (TPSA). These are two critical physicochemical parameters that govern a molecule's ability to passively diffuse across the lipid-rich membranes of the BBB endothelial cells.

-

Increased Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the BBB.

-

Increased Polar Surface Area (PSA): A higher PSA indicates greater hydrophilicity, which hinders passage through the lipophilic cell membranes of the BBB. Molecules with a PSA greater than 60-70 Ų are typically poor candidates for CNS penetration.

These properties are summarized in the table below.

| Property | This compound |

| Molecular Formula | C₃₂H₃₄N₄O₆ |

| Molecular Weight | 570.6 g/mol |

| Topological Polar Surface Area (TPSA) | 141 Ų |

Active Efflux by P-glycoprotein (P-gp)

Beyond its unfavorable physicochemical profile for passive diffusion, this compound is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed on the luminal (blood-facing) side of the BBB endothelial cells. P-gp functions as a molecular gatekeeper, actively pumping a wide range of xenobiotics, including this compound, out of the endothelial cells and back into the bloodstream, thereby preventing their entry into the brain. This active transport is a major contributor to this compound's low CNS concentration.

The interaction between this compound and the P-gp transporter at the BBB is a critical determinant of its peripheral activity.

Figure 1. Mechanism of this compound's restricted BBB crossing.

Quantitative Data on this compound's CNS Penetration

The limited brain distribution of this compound has been quantified through rigorous preclinical studies, primarily involving in vivo animal models and in vitro cell-based assays.

In Vivo Animal Studies

Studies in rodents provide direct evidence of this compound's low brain-to-plasma concentration ratio (Kp). A key experimental design involves comparing these ratios in wild-type animals with those in animals genetically engineered to lack P-gp (mdr1a/b knockout mice). This approach isolates and quantifies the contribution of P-gp to the efflux of the drug.

| Species / Model | This compound Dose (Oral) | Brain-to-Plasma Ratio (Kp) | Key Finding |

| Rat (Wild-Type) | 1 mg/kg | 0.03 | Demonstrates extremely low brain penetration under normal physiological conditions. |

| Mouse (Wild-Type) | 3 mg/kg | < 0.1 | Confirms low CNS distribution in a second rodent species. |

| Mouse (mdr1a/b KO) | 3 mg/kg | < 0.1 (4-fold > WT) | While P-gp knockout increases brain concentration fourfold, the overall Kp value remains exceptionally low. |

WT: Wild-Type, KO: Knockout

The critical insight from these studies is that even when the P-gp efflux mechanism is completely removed, the brain concentration of this compound remains negligible. This strongly indicates that the molecule's intrinsic physicochemical properties are the primary barrier to CNS entry, with P-gp serving as an additional, reinforcing mechanism.

In Vitro Transporter Assays

In vitro models using polarized cell monolayers, such as Caco-2 or Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp), are standard tools to assess a compound's potential as a P-gp substrate. These assays measure the bidirectional transport of a drug (apical-to-basolateral vs. basolateral-to-apical). A significantly higher transport in the basolateral-to-apical direction (efflux) indicates that the compound is actively pumped out by P-gp.

| Assay System | Finding | Implication |

| Caco-2 cells | This compound is a substrate for P-gp. | Confirms that P-gp actively transports this compound out of cells. |

| MDCK-MDR1 | Efflux Ratio (Papp B-A / Papp A-B) ≥ 2 | Standard industry indicator that a compound is a substrate for P-gp efflux. |

Detailed Experimental Protocols

The following sections describe standardized, representative methodologies for the key experiments used to characterize this compound's interaction with the BBB.

In Vitro P-gp Substrate Assessment (MDCK-MDR1 Bidirectional Transport Assay)

This assay determines if a test compound is a substrate of the P-gp transporter. It uses a cell line (MDCK-MDR1) that overexpresses human P-gp and compares the transport rate across a cell monolayer in two directions.

Methodology:

-

Cell Culture: MDCK-MDR1 cells are seeded onto semi-permeable filter membranes in Transwell™ plates and cultured for 4-7 days to form a confluent, polarized monolayer with functional tight junctions. Monolayer integrity is confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).

-

Compound Preparation: A solution of the test compound (e.g., 1-10 µM this compound) is prepared in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A→B) Transport: The compound solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.

-

Basolateral to Apical (B→A) Transport: The compound solution is added to the basolateral chamber, and fresh buffer is added to the apical chamber.

-

-

Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

-

Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver chambers.

-

Quantification: The concentration of the compound in all samples is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis:

-

The apparent permeability coefficient (Papp) for each direction is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

-

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).

-

Interpretation: An ER ≥ 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.

-

References

- 1. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. Pet imaging of receptor occupancy | European Psychiatry | Cambridge Core [cambridge.org]

- 3. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Deep Dive into Preclinical Models of Naldemedine Efficacy for Opioid-Induced Constipation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Naldemedine, a peripherally acting mu-opioid receptor antagonist (PAMORA), has emerged as a significant therapeutic agent for the management of opioid-induced constipation (OIC), a prevalent and often debilitating side effect of opioid therapy. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo models that have been pivotal in elucidating the efficacy and mechanism of action of this compound. The following sections detail the experimental protocols, present key quantitative data in a structured format, and visualize complex biological pathways and experimental workflows.

In Vitro Efficacy and Receptor Binding Profile

The initial characterization of this compound's pharmacological activity was established through a series of in vitro assays designed to determine its binding affinity and functional antagonism at opioid receptors.

Data Summary: Opioid Receptor Binding and Antagonist Activity

The following table summarizes the quantitative data from in vitro studies, highlighting this compound's potent interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.

| Assay Type | Receptor Subtype | This compound Ki (nmol/L) | This compound Ke (nmol/L) |

| Receptor Binding Affinity | Mu (µ) | 0.44 ± 0.05 | - |

| Delta (δ) | 2.0 ± 0.3 | - | |

| Kappa (κ) | 1.0 ± 0.1 | - | |

| Functional Antagonist Activity | Mu (µ) | - | 0.29 ± 0.04 |

| Delta (δ) | - | 3.3 ± 0.5 | |

| Kappa (κ) | - | 1.3 ± 0.2 |

Ki: Inhibition constant, a measure of binding affinity. Ke: Equilibrium dissociation constant for an antagonist, a measure of functional antagonist potency.

Experimental Protocols: In Vitro Assays

This assay quantifies the affinity of this compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human mu-, delta-, or kappa-opioid receptors are commonly used.

-

Membrane Preparation:

-

Cells are cultured to confluency, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer and protein concentration is determined.

-

-

Radioligands:

-

Mu-opioid receptor: [3H]DAMGO (a selective mu-agonist).

-

Delta-opioid receptor: [3H]DPDPE (a selective delta-agonist).

-

Kappa-opioid receptor: [3H]U-69593 (a selective kappa-agonist).

-

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid antagonist (e.g., naloxone).

-

The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is calculated and converted to the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the degree of G-protein activation following receptor stimulation, thereby assessing the antagonist properties of this compound.

-

Principle: In the presence of an agonist, the opioid receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

-

Assay Procedure:

-

Cell membranes expressing the opioid receptor of interest are incubated with a fixed concentration of a known opioid agonist (e.g., DAMGO for the mu-receptor) and varying concentrations of this compound.

-

[35S]GTPγS is added to the reaction mixture.

-

The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is terminated by filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency (Ke value).

-

Signaling Pathway of this compound's Antagonistic Action

The following diagram illustrates the mechanism by which this compound antagonizes opioid receptor signaling in the gastrointestinal tract.

Caption: this compound competitively antagonizes opioid agonists at the mu-opioid receptor.

In Vivo Efficacy in Models of Opioid-Induced Constipation

The therapeutic potential of this compound for OIC was further established in various preclinical animal models. These studies were crucial in demonstrating its ability to counteract the constipating effects of opioids without compromising their central analgesic properties.

Data Summary: In Vivo Efficacy of this compound

The following table summarizes the key findings from in vivo studies in rodent models of OIC.

| Animal Model | Opioid Used | This compound Dose Range | Key Finding |

| Rat Small Intestinal Transit | Morphine (3 mg/kg, s.c.) | 0.03 - 10 mg/kg, p.o. | Significantly reversed morphine-induced inhibition of transit.[1] |

| Rat Large Intestinal Transit | Morphine | 0.3 - 1 µmol/L | Significantly reduced morphine-induced inhibition of transit.[1] |

| Rat Castor Oil-Induced Diarrhea | Morphine (s.c.) | 0.03 - 1 mg/kg, p.o. | Significantly reversed morphine's inhibitory effect on diarrhea. |

| Rat Tail-Flick Test (Analgesia) | Morphine | 1 - 30 mg/kg, p.o. | Did not alter the analgesic effects of morphine.[1] |

Experimental Protocols: In Vivo Models

This model assesses the propulsive motility of the small intestine.

-

Animals: Male Sprague-Dawley or Wistar rats are typically used. Animals are fasted overnight with free access to water.[2]

-

Induction of Constipation: An opioid agonist, such as morphine (e.g., 3 mg/kg), is administered subcutaneously (s.c.) to induce a delay in gastrointestinal transit.[1]

-

This compound Administration: this compound is administered orally (p.o.) at various doses, typically 30-60 minutes before the administration of the charcoal meal.

-

Charcoal Meal Administration: A suspension of charcoal (e.g., 5-10%) in a vehicle like gum arabic (e.g., 5-10%) is administered orally via gavage.

-

Measurement: After a specific time (e.g., 15-30 minutes), the animals are euthanized, and the small intestine is carefully excised from the pylorus to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.

-

Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

This test is used to evaluate the potential of this compound to interfere with the central analgesic effects of opioids.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

-

Procedure:

-

The baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each rat before any drug administration. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

-

This compound or vehicle is administered orally.

-

After a predetermined time (e.g., 60 minutes), morphine is administered subcutaneously.

-

At various time points after morphine administration (e.g., 30, 60, 90, 120 minutes), the rats are placed on the hot plate, and the latency to the nociceptive response is recorded.

-

-

Data Analysis: The analgesic effect is measured as the increase in the latency to the pain response compared to baseline.

Experimental Workflow: In Vivo Efficacy Assessment

The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound in a rat model of OIC.

Caption: A typical experimental workflow for assessing this compound's efficacy in vivo.

Mechanism of Peripheral Restriction

A key feature of this compound is its peripheral selectivity, which allows it to counteract OIC without affecting the central analgesic effects of opioids. This is achieved through specific structural modifications to the parent naltrexone molecule.

Logical Relationship of Peripheral Action

The following diagram illustrates the factors contributing to this compound's restricted access to the central nervous system (CNS).

Caption: Factors contributing to the peripheral restriction of this compound.

References

Methodological & Application

Synthesis of Naldemedine Tosylate for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of naldemedine tosylate for research purposes. This compound is a peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation.[1] These protocols are intended for researchers in medicinal chemistry, pharmacology, and drug development. Two distinct synthetic routes are detailed, based on information from peer-reviewed literature and patent filings. The protocols include step-by-step procedures, reagent quantities, reaction conditions, and purification methods. Additionally, this document includes characterization data for key intermediates and the final product, presented in tabular format for clarity. Visual aids in the form of chemical pathway diagrams and experimental workflows are provided to facilitate understanding and execution of the described syntheses.

Introduction to this compound

This compound is a peripherally acting opioid receptor antagonist.[2] It is structurally a derivative of naltrexone, modified with a side chain that increases its molecular weight and polar surface area.[2] This modification limits its ability to cross the blood-brain barrier, allowing it to antagonize opioid receptors in the gastrointestinal tract without affecting central analgesia.[2] this compound binds to mu-, delta-, and kappa-opioid receptors.[2] The tosylate salt form enhances the compound's stability and solubility. The chemical formula for this compound is C₃₂H₃₄N₄O₆, and its molecular weight is 570.6 g/mol . The molecular formula for this compound tosylate is C₃₉H₄₂N₄O₉S, with a molecular weight of 742.84 g/mol .

Synthetic Pathways and Strategies

Two primary synthetic routes for this compound have been reported in the scientific and patent literature.

-

Route 1: Synthesis starting from a benzyl-protected oxymorphone derivative. This pathway involves the carboxyethylation of the oxymorphone derivative, followed by further protection, hydrolysis, and coupling reactions before deprotection to yield this compound.

-

Route 2: Synthesis via a copper(II)-mediated carbamate formation. This alternative route utilizes a copper-mediated reaction to form a key carbamate intermediate, which then undergoes rearrangement and salt formation.

This document will provide detailed protocols for both synthetic approaches.

Experimental Protocols

The following protocols are adapted from published literature and are intended for research purposes only. Appropriate personal protective equipment should be worn at all times, and all reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound from a Protected Oxymorphone Derivative

This protocol is based on a multi-step synthesis starting from a protected oxymorphone derivative.

Step 1: Carboxyethylation of Benzyl-Protected Oxymorphone Derivative (Compound 2)

-

Reaction: The synthesis begins with the carboxyethylation of a benzyl-protected oxymorphone derivative (Compound 2) at the alpha position to the keto group to yield the corresponding ester (Compound 3).

-

Procedure:

-

To a solution of Compound 2, add sodium hydride (NaH) and diethyl carbonate (CO(OEt)₂).

-

Heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography to obtain Compound 3.

-

Step 2: Benzyl Protection

-

Reaction: The hydroxyl group of Compound 3 is protected using benzyl alcohol.

-

Procedure:

-

Dissolve Compound 3 in tetrahydrofuran (THF).

-

Add tributylphosphine (P(nBu)₃) and benzyl alcohol (BnOH).

-

Cool the reaction mixture to -10 °C and add 1,1'-(azodicarbonyl)dipiperidine (ADDP).

-

Allow the reaction to proceed to completion, monitoring by TLC.

-

Purify the product (Compound 5) by chromatography.

-

Step 3: Hydrolysis

-

Reaction: The ester (Compound 5) is hydrolyzed to the corresponding carboxylic acid (Compound 6).

-

Procedure:

-

Dissolve Compound 5 in a mixture of methanol (MeOH) and dioxane.

-

Add potassium hydroxide (KOH) and heat the mixture to 50 °C.

-

After the reaction is complete, acidify with hydrochloric acid (HCl).

-

Extract the product and purify to yield Compound 6.

-

Step 4: Amide Coupling

-

Reaction: The carboxylic acid (Compound 6) is coupled with a specific amine (Compound 7) to form the amide.

-

Procedure:

-

Dissolve Compound 6 and Compound 7 in THF.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

-

Stir the reaction at room temperature until completion.

-

Purify the resulting amide product.

-

Step 5: Debenzylation to form this compound (Compound 1)

-

Reaction: The benzyl protecting groups are removed by catalytic hydrogenation to yield this compound.

-

Procedure:

-

Dissolve the amide product in methanol.

-

Add palladium hydroxide on carbon (Pd(OH)₂/C) as a catalyst.

-

Subject the mixture to a hydrogen atmosphere at room temperature.

-

Filter the catalyst and concentrate the filtrate to obtain this compound (Compound 1).

-

Step 6: Formation of this compound Tosylate

-

Reaction: this compound free base is converted to its tosylate salt.

-

Procedure:

-

Dissolve this compound (6.5 g, 1 equiv) in methanol (65 mL).

-

Add p-toluenesulfonic acid (PTSA, 2.1 g, 1 equiv).

-

Stir the mixture at 20 °C for 16 hours.

-

Evaporate the solvent.

-

Add a mixture of acetonitrile (ACN) and methyl tert-butyl ether (MTBE) (1:10 ratio) to the residue and stir.

-

Filter the resulting solid and wash with MTBE.

-

Further purify by crystallization from methylene chloride (MC) to yield this compound tosylate as a white solid.

-

| Step | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |

| 1 | NaH, CO(OEt)₂ | - | 100 | - | 49 | - |

| 2 | P(nBu)₃, BnOH, ADDP | THF | -10 | - | 98 | - |

| 3 | KOH, HCl | MeOH/Dioxane | 50 | - | 77 | - |

| 4 | EDC, HOBt | THF | Room Temp | - | 73 | - |

| 5 | Pd(OH)₂/C, H₂ | MeOH | Room Temp | - | 86 | - |

| 6 | p-Toluenesulfonic acid | MeOH | 20 | 16 h | - | 99.8 |

Table 1: Summary of reaction conditions and yields for the synthesis of this compound tosylate via Route 1.

Protocol 2: Improved Synthesis of this compound Tosylate

This protocol describes an improved, more scalable synthesis of this compound tosylate.

Step 1: Carbamate Formation (Compound 14)

-

Reaction: This route involves a copper(II)-mediated formation of a carbamate (Compound 14) from an isocyanate (Compound 11) and an alcohol (Compound 13).

-

Procedure:

-

Combine the isocyanate (Compound 11) and alcohol (Compound 13) in a suitable solvent.

-

Add a copper(II) catalyst.

-

Stir the reaction at room temperature until completion.

-

Isolate and purify Compound 14.

-

Step 2: Rearrangement to this compound (Compound 1)

-

Reaction: The oxadiazolyl moiety of Compound 14 migrates to the C-7 position to form this compound.

-

Procedure:

-

Suspend Compound 14 (42.0 g) in isopropanol (i-PrOH, 150 mL).

-

Slowly add a 2M aqueous solution of potassium hydroxide (KOH, 180 mL).

-

Heat the suspension to 80-85 °C and stir for 5-16 hours.

-

Add water (200 mL) and neutralize with diluted hydrochloric acid.

-

Extract the mixture with ethyl acetate (EtOAc, 250 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane (CH₂Cl₂, 100 mL) and cool to 4 °C to induce crystallization.

-

Filter the solid, wash with cold CH₂Cl₂, and dry to yield this compound.

-

Step 3: this compound Tosylate Salt Formation

-

Procedure: The conversion to the tosylate salt follows the same procedure as in Protocol 1, Step 6.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |

| 1-3 | Cu(II) catalyst, KOH, p-TSA | i-PrOH, EtOAc, MeOH | 80-85 | 5-16 | 69 |

Table 2: Summary of reaction conditions and overall yield for the improved synthesis of this compound tosylate.

Characterization Data

Proper characterization of the synthesized this compound tosylate is crucial for confirming its identity and purity. The following are expected analytical data.

| Analysis | Data |

| Molecular Formula | C₃₉H₄₂N₄O₉S |

| Molecular Weight | 742.84 g/mol |

| Appearance | White to light tan powder |

| Solubility | Slightly soluble in water and ethanol; soluble in methanol; freely soluble in dimethylsulfoxide. |

| ¹H-NMR (DMSO-d₆) | δ 0.29-0.37 (m, 1H), 0.38-0.52 (m, 2H), 0.53-0.64 (m, 1H), 0.86-1.01 (m, 1H), 1.55 (ddd, J = 3.8, 15 Hz, 1H), 1.67 (s, 3H), 1.84 (s, 3H), 2.21-2.31 (m, 1H) and other characteristic peaks. |

| ¹³C-NMR (CDCl₃) of Intermediate 2 | δ= 208.5, 145.5, 141.8, 137.5, 129.8, 128.3, 127.7, 125.6, 119.4, 118.0, 90.4, 72.1, 70.1, 62.0, 59.2, 50.7, 43.5, 36.2, 31.5, 30.7, 22.6, 9.4, 3.9, 3.8. |

| ¹³C-NMR (CDCl₃) of Intermediate 3 | δ= 172.1, 164.4, 145.3, 141.9, 137.3, 131.0, 128.3, 127.8, 126.2, 119.0, 117.7, 98.4, 87.0, 71.9, 70.0, 61.2, 60.9, 59.4, 46.5, 43.3, 31.1, 29.9, 22.9, 14.1, 9.3, 4.1, 3.6. |

| FT-IR | Characteristic peaks corresponding to functional groups such as O-H, N-H, C=O, C-O, C-N, and S=O bonds are expected. |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 571.2 for the free base. The tosylate salt will show corresponding fragmentation patterns. |

Table 3: Physicochemical and Spectroscopic Data for this compound and its Intermediates.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound tosylate.

Caption: Synthetic pathway for this compound tosylate starting from a protected oxymorphone derivative.

Caption: Improved synthetic pathway for this compound tosylate via a carbamate intermediate.

Caption: General experimental workflow for the synthesis and analysis of this compound tosylate.

References

Application Notes and Protocols for the Quantification of Naldemedine in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of naldemedine in plasma samples. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications.

Introduction